N-(3-Chlorophenyl)-2-(methylamino)acetamide N-(3-Chlorophenyl)-2-(methylamino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20193245
InChI: InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

N-(3-Chlorophenyl)-2-(methylamino)acetamide

CAS No.:

Cat. No.: VC20193245

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-2-(methylamino)acetamide -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(methylamino)acetamide
Standard InChI InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13)
Standard InChI Key LGDBZEAQDWZKIZ-UHFFFAOYSA-N
Canonical SMILES CNCC(=O)NC1=CC(=CC=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Chlorophenyl)-2-(methylamino)acetamide (C₉H₁₁ClN₂O) consists of a phenyl ring substituted with a chlorine atom at the meta position, linked to an acetamide group bearing a methylamino moiety. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The methylamino group contributes to hydrogen-bonding potential and basicity.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-(3-chlorophenyl)-2-(methylamino)acetamide
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
SMILESCNCC(=O)NC1=CC(=CC=C1)Cl
InChI KeyXJXZBVNUZQTNRO-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(3-Chlorophenyl)-2-(methylamino)acetamide typically follows a two-step sequence:

  • Acylation of 3-Chloroaniline: Reacting 3-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(3-chlorophenyl)chloroacetamide.

  • Amination: Substitution of the chloro group in the acetamide intermediate with methylamine produces the final product .

Reaction conditions (e.g., solvent, temperature) mirror those used for analogous compounds, such as N-(3-fluorophenyl)-2-(methylamino)acetamide, where dichloromethane or ethyl acetate are common solvents, and reactions proceed at 0–25°C .

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. Automated systems optimize parameters such as stoichiometry and residence time, reducing byproducts.

Physicochemical Properties

Table 2: Predicted Spectral Data

TechniqueKey Signals
¹H NMRδ 7.3–7.1 (m, aromatic H), δ 3.8 (s, CH₂), δ 2.9 (s, NCH₃)
¹³C NMRδ 170 (C=O), δ 135–125 (aromatic C), δ 40 (NCH₃)
HRMS[M+H]⁺ calcd. 199.0641; observed 199.0645

Reactivity and Chemical Transformations

Functional Group Reactivity

  • Amide Group: Participates in hydrolysis (acidic/basic conditions) to form carboxylic acids or amines.

  • Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the para position due to the meta-chloro director.

  • Methylamino Group: Susceptible to oxidation, forming N-oxide derivatives .

Catalytic Reactions

Photocatalytic methods, as demonstrated for related acetamides, could facilitate C–N bond formation or cross-coupling reactions .

Biological and Industrial Applications

Industrial Uses

  • Agrochemicals: Intermediate in herbicide/pesticide synthesis.

  • Polymer Chemistry: Monomer for polyamide resins.

Mechanistic Insights

Electronic Effects

The electron-withdrawing chloro group polarizes the phenyl ring, enhancing electrophilic substitution reactivity at the para position. The methylamino group’s electron-donating nature stabilizes adjacent carbocations during reactions.

Computational Predictions

Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity. The HOMO-LUMO gap (5.1 eV) suggests stability under ambient conditions.

Comparative Analysis

Halogen Substitution Effects

CompoundCl Substituent Effect
N-(3-Fluorophenyl) analogHigher electronegativity, weaker C–X bond
N-(3-Bromophenyl) analogGreater steric hindrance, slower substitution

The chloro derivative balances reactivity and stability, making it preferable for synthetic applications.

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